Ethyl 2-[(phenylsulfonyl)amino]benzoate
Description
Ethyl 2-[(phenylsulfonyl)amino]benzoate is an organic compound featuring an ethyl benzoate backbone substituted at the 2-position with a phenylsulfonylamino group (-NHSO₂C₆H₅). This structural motif combines a sulfonamide functional group with an ester, imparting unique physicochemical properties. Sulfonamide-containing benzoates are commonly utilized in pharmaceutical and agrochemical applications due to their bioactivity and synthetic versatility .
Properties
CAS No. |
92851-56-4 |
|---|---|
Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)benzoate |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-15(17)13-10-6-7-11-14(13)16-21(18,19)12-8-4-3-5-9-12/h3-11,16H,2H2,1H3 |
InChI Key |
VCQDIVAWQBPCHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate (CAS 664360-25-2)
- Structure : Differs in substituent position (4 vs. 2) and includes an additional acetyl group (-NHCOCH₂-) bridging the sulfonamide and benzoate .
- Molecular Formula : C₁₇H₁₈N₂O₅S (MW: 362.4 g/mol).
- Applications : Likely used in pharmaceutical intermediates, similar to other sulfonamide benzoates .
- Key Differences : The acetyl group and para-substitution may enhance steric hindrance, reducing reactivity compared to the ortho-substituted target compound.
Ethyl 2-(aminosulfonyl)benzoate (CAS 59777-72-9)
- Structure: Features a simpler aminosulfonyl (-SO₂NH₂) group at the 2-position instead of phenylsulfonylamino .
- Molecular Formula: C₉H₁₁NO₄S (MW: 229.25 g/mol).
- Applications: Potential precursor in sulfonamide drug synthesis.
- Key Differences : Lack of phenyl group reduces lipophilicity, impacting membrane permeability and bioavailability .
Chlorimuron Ethyl (DPX-F6025)
- Structure: A sulfonylurea herbicide with a pyrimidinylamino group and ethyl ester .
- Key Differences : The sulfonylurea bridge (-NHCONH-) enhances herbicidal activity by inhibiting acetolactate synthase in plants .
Cyanoacetyl-Substituted Benzoate
Ethyl 2-[(2-cyanoacetyl)amino]benzoate (CAS 904597-52-0)
- Structure: Ortho-substituted with a cyanoacetyl (-NHCOCH₂CN) group .
- Molecular Formula : C₁₂H₁₂N₂O₃ (MW: 232.24 g/mol).
- Applications : Pharmaceutical intermediate (e.g., for antitumor or antimicrobial agents) .
- Key Differences: The electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the sulfonamide group .
Methyl Benzoate Derivatives with Sulfonylurea Groups
Metsulfuron Methyl Ester (CAS 74223-64-6)
- Structure : Methyl ester with a sulfonylurea group and triazine ring .
- Applications: Herbicide (inhibits plant amino acid synthesis).
- Key Differences : Methyl ester vs. ethyl ester affects hydrolysis rates, while the triazine ring broadens agrochemical activity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Group Impact
- Substituent Position: Para-substituted benzoates (e.g., ethyl 4-(dimethylamino)benzoate in ) exhibit higher polymerization reactivity in resins than ortho-substituted analogs. However, ortho-substitution in the target compound may confer steric effects that alter binding affinity in biological systems .
- Sulfonamide vs. Sulfonylurea: Sulfonylurea groups (e.g., in chlorimuron ethyl) enhance agrochemical activity but require specific substituents (e.g., triazine) for efficacy, unlike the phenylsulfonylamino group in the target compound .
- Ester Group : Ethyl esters generally hydrolyze slower than methyl esters, extending half-life in vivo compared to metsulfuron methyl .
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